molecular formula C21H16ClN3O4S B11632193 5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11632193
M. Wt: 441.9 g/mol
InChI Key: BZHQZRDIPUHQIW-FBMGVBCBSA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxy group, a methoxybenzoyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by a cyclization reaction involving the intermediate from the previous step and an appropriate aldehyde or ketone.

    Hydroxylation and Methoxybenzoylation: The final steps involve hydroxylation and methoxybenzoylation to introduce the hydroxy and methoxybenzoyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-11-23-24-21(30-11)25-17(12-3-7-14(22)8-4-12)16(19(27)20(25)28)18(26)13-5-9-15(29-2)10-6-13/h3-10,17,26H,1-2H3/b18-16+

InChI Key

BZHQZRDIPUHQIW-FBMGVBCBSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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